molecular formula C6H5N3O6 B1330282 Methyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate CAS No. 6311-73-5

Methyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate

Cat. No. B1330282
Key on ui cas rn: 6311-73-5
M. Wt: 215.12 g/mol
InChI Key: KPNLMRWITBJHTK-UHFFFAOYSA-N
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Patent
US08153630B2

Procedure details

The potassium salt of 5-nitroorotic acid (25.0 g, 0.1 mol) was dissolved in MeOH (75 ml). Concentrated H2SO4 (21 mL) was added drop wise. The reaction was refluxed for 12 hrs. After cooling to room temperature, the white precipitate was collected by filtration, washed with water (50 mL×4), and dried under vacuum for 48 hrs. to afford compound 2 as a white power (26.0 g, 75%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
21 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[K].[N+:2]([C:5]1[C:13](=[O:14])[NH:12][C:11](=[O:15])[NH:10][C:6]=1[C:7]([OH:9])=[O:8])([O-:4])=[O:3].OS(O)(=O)=O.[CH3:21]O>>[N+:2]([C:5]1[C:13](=[O:14])[NH:12][C:11](=[O:15])[NH:10][C:6]=1[C:7]([O:9][CH3:21])=[O:8])([O-:4])=[O:3] |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Name
Quantity
25 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)O)NC(NC1=O)=O
Name
Quantity
75 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
21 mL
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed for 12 hrs
Duration
12 h
FILTRATION
Type
FILTRATION
Details
the white precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water (50 mL×4)
CUSTOM
Type
CUSTOM
Details
dried under vacuum for 48 hrs
Duration
48 h

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(=O)OC)NC(NC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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